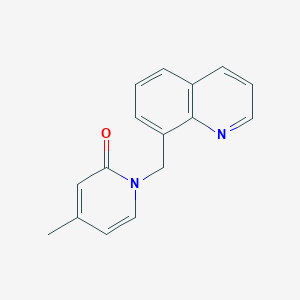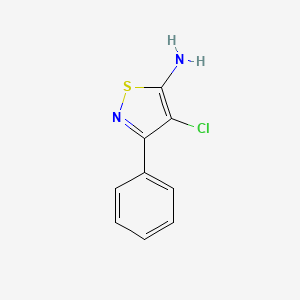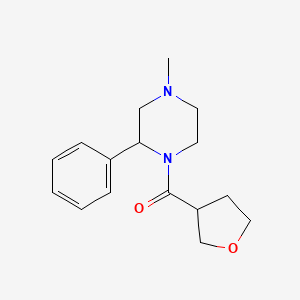
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MPOM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is not yet fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, modulating their activity and ultimately affecting neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine release, as well as an increase in brain-derived neurotrophic factor (BDNF) expression. BDNF is a protein involved in the growth and survival of neurons, making it a promising target for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone is its high selectivity for serotonin and dopamine receptors, which allows for more targeted drug development. However, one limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.
Future Directions
For (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone research include exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific and effective therapeutic agents based on its structure.
Synthesis Methods
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone involves the reaction between 4-methyl-2-phenylpiperazine and oxolan-3-one in the presence of a catalyst such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(4-Methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-8-9-18(16(19)14-7-10-20-12-14)15(11-17)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQKZXOXDCOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

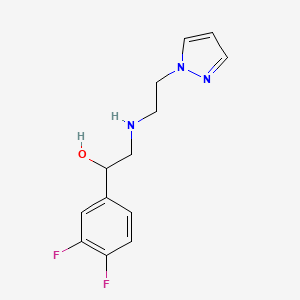
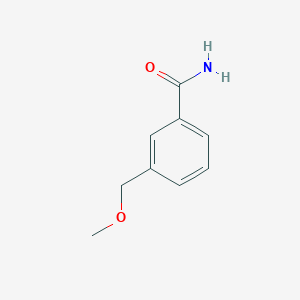
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
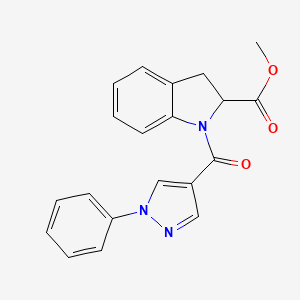
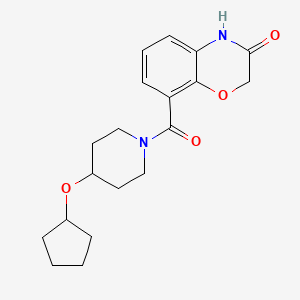
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
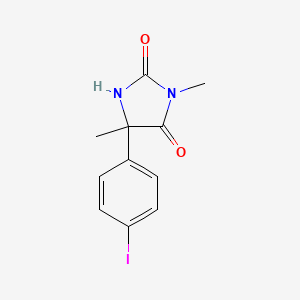
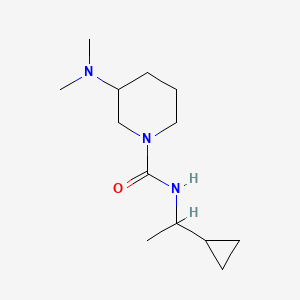
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
